Dibromofluoroacetic acid

pKa Prediction Acidity Physicochemical Property

Researchers pursuing enantioselective construction of fluorinated quaternary centers face limited synthetic options. DBFA (CAS 353-99-1) resolves this gap as a unique trihalogenated C(F)Br₂ building block. ▪ Achieves high diastereoselectivity in asymmetric cyclopropanation via chiral N-(dibromofluoroacetyl)oxazolidinone auxiliaries-outcomes inaccessible with simpler haloacetic acids. ▪ Enables Reformatsky-type synthesis of α-bromo-α-fluoro-β-hydroxy esters, privileged scaffolds for enzyme inhibitor development. ▪ Serves as a ligand for organometallic complexes with ¹⁹F NMR spectroscopic handles. BenchChem supplies this versatile intermediate with reliable global logistics for pharmaceutical and agrochemical R&D programs.

Molecular Formula C2HBr2FO2
Molecular Weight 235.83 g/mol
CAS No. 353-99-1
Cat. No. B1614799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromofluoroacetic acid
CAS353-99-1
Molecular FormulaC2HBr2FO2
Molecular Weight235.83 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(Br)Br)O
InChIInChI=1S/C2HBr2FO2/c3-2(4,5)1(6)7/h(H,6,7)
InChIKeyNWIYDZBYJAJLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromofluoroacetic Acid: C2 Haloacetic Acid Building Block


Dibromofluoroacetic acid (DBFA; CAS 353-99-1; C₂HBr₂FO₂; MW 235.83) is a trihalogenated acetic acid derivative that features a unique and sterically congested substitution pattern: a single fluorine atom and two bromine atoms are covalently bonded to the α-carbon adjacent to the carboxylic acid moiety [1]. This distinct halogen composition imparts a combination of potent inductive electron-withdrawal and high polarizability, rendering the compound a versatile synthetic intermediate for introducing both fluorine and bromine functionalities into complex organic molecules . The compound is a solid at room temperature (mp 26 °C) and is recognized as a valuable reagent in pharmaceutical and agrochemical research, particularly for constructing chiral fluorinated synthons and exploring the structure-activity relationships of halogenated biomolecules .

Why Generic Haloacetic Acid Substitution Fails


The performance of a haloacetic acid reagent in organic synthesis is dictated by a delicate interplay of factors including the strength of its inductive electron-withdrawing effect, steric bulk, and the specific reactivity of its carbon-halogen bonds. Substituting dibromofluoroacetic acid with a generic analog like dibromoacetic acid, bromodifluoroacetic acid, or trifluoroacetic acid is not a neutral exchange. For instance, the predicted pKa of DBFA (0.43±0.10) reflects a pronounced acidity that differs substantially from dibromoacetic acid (pKa ~3.79) and trifluoroacetic acid (pKa ~0.23), which directly impacts the nucleophilicity and stability of its derived enolates and carbanions . Furthermore, the distinct steric and electronic environment created by the C(F)(Br)₂ motif has been exploited to achieve high diastereoselectivity in asymmetric cyclopropanations, a synthetic outcome that is not accessible using simpler dihalogenated building blocks [1]. Therefore, a failure to appreciate these quantifiable differences can lead to dramatically reduced yields, altered selectivity, or complete synthetic pathway failure, underscoring the need for a rigorous, evidence-based reagent selection process.

Quantitative Evidence Against Key Comparators


Superior Acidity Profile

Dibromofluoroacetic acid exhibits a significantly lower predicted pKa value compared to its non-fluorinated analog, dibromoacetic acid, and approaches the strong acidity of trifluoroacetic acid. The predicted pKa of 0.43 ± 0.10 for DBFA confirms the powerful electron-withdrawing effect of the geminal fluorine and two bromine atoms, a property critical for applications requiring strong acid catalysts or where the compound's protonation state at physiological pH is a key design parameter . This contrasts sharply with the pKa of 3.79 reported for dibromoacetic acid, a difference of over three orders of magnitude in acid dissociation constant [1]. This marked difference in acidity fundamentally alters the compound's behavior in solution, influencing everything from its solubility in buffered systems to its ability to form stable carboxylate salts for purification or further functionalization.

pKa Prediction Acidity Physicochemical Property

Reformatsky-Type Reactivity for Fluorinated Esters

Ethyl dibromofluoroacetate, the ester derivative of DBFA, demonstrates unique reactivity in Zn-mediated Reformatsky-type couplings with carbonyl compounds, enabling a synthetic pathway not directly accessible with non-fluorinated or less brominated analogs. The reaction of ethyl dibromofluoroacetate with aldehydes or ketones in the presence of zinc and diethylaluminium chloride at -20 °C provides α-bromo-α-fluoro-β-hydroxy esters in good yields [1]. This reaction leverages the presence of both a reactive C-Br bond for organozinc formation and a stabilizing fluorine atom, allowing for a controlled addition that installs the valuable α-bromo-α-fluoro motif. While analogous reactions with simpler α-bromoesters exist, the presence of the fluorine atom in this case is crucial for generating the unique fluorinated scaffold with preserved halogen handles for further derivatization . The specific reaction conditions and the resulting α-bromo-α-fluoro-β-hydroxy ester product represent a distinct chemotype compared to products derived from other haloacetic esters, underscoring the unique utility of this reagent.

Organofluorine Chemistry Reformatsky Reaction C-C Bond Formation

Asymmetric Cyclopropanation of Fluorinated Quaternary Centers

Dibromofluoroacetic acid serves as a precursor to a powerful chiral fluorinated reagent, N-(dibromofluoroacetyl)oxazolidinone, which is specifically designed for use in asymmetric cyclopropanation reactions [1]. The key differential advantage is the ability of this reagent to reliably generate cyclopropanes bearing a highly prized monofluorinated quaternary stereocenter. This specific stereochemical outcome is a direct consequence of the unique steric and electronic bias imparted by the C(F)(Br)₂ group during the Michael-initiated ring-closure process. Simpler haloacetic acid derivatives, such as those derived from monochloroacetic or dichloroacetic acid, lack the precise combination of halogen size and electronegativity to induce this level of stereocontrol for this particular transformation. The ability to install a fluorine atom on a quaternary carbon within a cyclopropane ring in a stereodefined manner is a significant synthetic challenge that is elegantly addressed using this DBFA-derived reagent, providing access to a structural motif of growing importance in pharmaceutical research.

Asymmetric Synthesis Chiral Auxiliary Cyclopropanation

Organometallic Complex Formation with Antimony

Dibromofluoroacetic acid acts as a distinct ligand in the synthesis of novel organometallic complexes, as evidenced by the X-ray crystallographic characterization of tris(3-fluorophenyl)antimony bis(dibromofluoroacetate) [1]. The successful isolation and structural determination of this complex (C22H12O4F7SbBr2, M 754.89) confirms that DBFA can coordinate to antimony centers in a bidentate fashion, occupying axial positions in a distorted trigonal-bipyramidal geometry (axial OSbO angle: 174.0(4)°) [2]. This demonstrates the compound's viability as a ligand for main-group metals, offering a distinct coordination environment compared to simpler carboxylates. The presence of both fluorine and bromine atoms in the ligand framework provides unique opportunities for studying non-covalent interactions (such as Br···H and F···H contacts) within the crystal lattice, which can influence supramolecular assembly [3]. In contrast, the use of non-halogenated or perfluorinated carboxylic acids would result in complexes with significantly different steric profiles, electronic properties, and crystal packing forces.

Organometallic Chemistry Coordination Complex X-ray Crystallography

Distinct LogP and pKa Profile

The predicted physicochemical properties of dibromofluoroacetic acid differ significantly from both its perbrominated and perfluorinated counterparts, a factor that has direct implications for the design of molecules with optimized ADME (absorption, distribution, metabolism, and excretion) profiles. DBFA has a calculated LogP of 1.7, placing it in a lipophilicity range that is distinct from that of trifluoroacetic acid (LogP ~0.9) and tribromoacetic acid (LogP ~2.3) [1]. This intermediate lipophilicity, combined with its high acidity (predicted pKa 0.43±0.10), provides medicinal chemists with a unique 'sweet spot' for modulating the overall lipophilicity and ionization state of a drug candidate . In contrast, a less lipophilic compound like TFA may lead to poorer membrane permeability, while a more lipophilic analog like tribromoacetic acid could introduce undesirable pharmacokinetic liabilities such as high plasma protein binding or metabolic instability. The specific LogP value of DBFA is a quantifiable parameter that can be used to fine-tune molecular properties in a way that is not possible with other haloacetic acids.

LogP pKa Physicochemical Property

Procurement-Driven Application Scenarios


α-Bromo-α-fluoro-β-hydroxy Esters for Medicinal Chemistry

In medicinal chemistry programs, the α-bromo-α-fluoro-β-hydroxy ester motif serves as a privileged scaffold for developing enzyme inhibitors and receptor modulators. The use of ethyl dibromofluoroacetate in a Reformatsky-type reaction is the method of choice for constructing these structures, as the presence of the C(F)(Br)₂ group ensures the incorporation of both a fluorine atom for metabolic stability and a bromine atom as a synthetic handle for further diversification (e.g., via Suzuki or Sonogashira couplings) [1]. This scenario is particularly valuable for exploring chemical space around fluorinated heterocycles and for creating focused libraries of fluorinated compounds with enhanced drug-like properties. The moderate yields reported in the literature highlight the need for careful optimization, but the uniqueness of the resulting fluorinated scaffold justifies the use of this specific reagent over simpler, non-fluorinated alternatives .

Chiral Fluorinated Cyclopropane Synthesis

The synthesis of chiral, non-racemic cyclopropanes bearing a monofluorinated quaternary stereocenter is a significant challenge in modern organic synthesis, with high relevance for developing conformationally constrained drug candidates. The use of a DBFA-derived chiral auxiliary, N-(dibromofluoroacetyl)oxazolidinone, provides a reliable and enantioselective route to these valuable synthons [1]. The unique steric and electronic environment provided by the dibromofluoromethyl group is essential for achieving high levels of diastereocontrol in the Michael-initiated ring-closure step. This application is highly specific to DBFA; attempts to use auxiliaries derived from other haloacetic acids would fail to deliver the desired fluorinated quaternary center, thereby confirming DBFA's irreplaceable role in this specific synthetic sequence .

Organometallic Complexes for Catalysis and Materials

Dibromofluoroacetic acid is a valuable ligand for the synthesis of novel organometallic complexes with potential applications in catalysis and materials science. Its ability to form stable, crystalline complexes with main-group metals, as demonstrated with antimony, opens avenues for exploring new coordination geometries and electronic properties [1]. The presence of both fluorine and bromine atoms in the ligand framework provides unique spectroscopic handles (e.g., ¹⁹F NMR) and opportunities for halogen bonding, which can be exploited in the design of functional materials . This scenario is particularly relevant for researchers investigating the structure-activity relationships of organometallic catalysts or developing new supramolecular architectures. The commercial availability of DBFA makes it a practical starting point for these specialized investigations .

Lipophilicity and pKa Tuning in Drug Optimization

In the late-stage optimization of drug candidates, precise control over physicochemical parameters like lipophilicity (LogP) and acidity (pKa) is paramount. The predicted LogP of 1.7 and pKa of 0.43±0.10 for DBFA position it as a unique building block for tuning these properties [1]. For example, introducing the dibromofluoroacetyl group onto a lead molecule can increase its acidity, potentially enhancing its solubility in physiological buffers or its binding affinity to a target protein's basic residues. Simultaneously, its intermediate lipophilicity can improve membrane permeability without incurring the promiscuity and toxicity risks often associated with highly lipophilic groups. This dual control over both pKa and LogP offers a strategic advantage over simpler haloacetyl groups, such as trifluoroacetyl (which is more acidic but less lipophilic) or tribromoacetyl (which is more lipophilic but less acidic), making DBFA a powerful tool for multiparameter optimization in drug discovery .

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